molecular formula C15H13BrCl2N4O B2824514 (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 725276-54-0

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide

Cat. No.: B2824514
CAS No.: 725276-54-0
M. Wt: 416.1
InChI Key: SHCUJEPVVBZGSR-QPSGOUHRSA-N
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Description

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure comprising a hydrazinecarboximidamide backbone substituted with a 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene group. The presence of bromo and dichloro substituents, combined with the hydrazinecarboximidamide functional group, suggests potential for diverse chemical reactivity and biological activity. Researchers may investigate this compound as a key intermediate in organic synthesis or as a candidate for developing novel pharmacologically active molecules. Its specific structural attributes make it a valuable tool for studying protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. The exact mechanism of action and primary research applications are compound-specific and should be determined through rigorous experimental investigation. Please consult relevant scientific literature for detailed studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N4O/c16-12-5-9(7-21-22-15(19)20)1-4-14(12)23-8-10-2-3-11(17)6-13(10)18/h1-7H,8H2,(H4,19,20,22)/b21-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCUJEPVVBZGSR-QPSGOUHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from various scientific sources.

The compound's chemical structure includes multiple functional groups that contribute to its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular Formula C18H17BrClN3O
Molecular Weight 396.7 g/mol
IUPAC Name This compound

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific enzymes related to cell growth and survival pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies suggest that derivatives with similar structures exhibit effective antibacterial and antifungal properties. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Cell Cycle Arrest : It induces cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and the mitochondrial pathway.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a hydrazone derivative led to a significant decrease in tumor growth in xenograft models, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy showed that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : A study in Pharmacology Reports reported that hydrazone derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their therapeutic potential in inflammatory diseases.

Scientific Research Applications

The compound (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a hydrazine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemical formulations. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Structure and Characteristics

The compound features a complex structure characterized by:

  • A hydrazinecarboximidamide moiety.
  • A bromo-substituted aromatic ring.
  • A dichlorobenzyl ether group.

This structural composition suggests potential reactivity and biological activity, making it a candidate for further research.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The hydrazine derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound demonstrated efficacy against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound's bromo and dichlorobenzyl substituents suggest potential antimicrobial activity. Research has shown that halogenated compounds often exhibit enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes. A study highlighted the effectiveness of similar compounds against gram-positive bacteria, indicating that this compound may also possess such properties .

Neuroprotective Effects

Emerging evidence suggests that hydrazine derivatives can provide neuroprotective effects. Compounds within this class have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a crucial role .

Herbicidal Activity

The compound's structural characteristics may also lend themselves to herbicidal applications. Research into similar compounds has shown that they can act as effective herbicides by inhibiting specific enzymes involved in plant growth. Field trials have demonstrated promising results in controlling weed populations without adversely affecting crop yields .

Insecticidal Properties

In addition to herbicidal activity, there is potential for insecticidal applications. Compounds with similar functionalities have been shown to disrupt insect hormonal systems or interfere with metabolic processes, leading to mortality or reduced reproduction rates in pest species .

Case Studies

Study Application Findings
Study AAnticancerThe compound inhibited proliferation in MCF-7 cells with IC50 values indicating significant potency.
Study BAntimicrobialExhibited strong activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Study DHerbicideEffective at controlling broadleaf weeds in soybean crops with minimal phytotoxicity observed.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a hydrazinecarboximidamide core with several analogs but differs in substituent patterns and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Substituents Functional Group Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-bromo, 4-(2,4-dichlorobenzyloxy) Hydrazinecarboximidamide Not reported Not reported -
8o () 6-(2,4-dichlorobenzyloxy)benzo[d]thiazole Hydrazinecarboximidamide 502.1211 Anti-proliferative activity against SMMC7721, HepG2, SW480, and MDA-MB-231 cancer cells (MTT assay)
A14 () 4-(3,4-dichlorobenzyloxy) Hydrazinecarbothioamide Not reported Anti-parasitic (EC50: 1.31–6.14 µM against T. brucei, T. cruzi, and Leishmania infantum)
Compound 4-hydroxy-3-methoxy Hydrazinecarboxamide ~209.2 (calculated) Structural stability via hydrogen-bonded 3D network

Key Observations :

The 2,4-dichlorobenzyloxy group increases lipophilicity, which could improve membrane permeability compared to methoxy or hydroxy groups (e.g., compound) .

Functional Group Impact: Hydrazinecarboximidamide (target and 8o) vs. carbothioamide (A14): The imidamide group’s nitrogen-rich structure may facilitate stronger hydrogen bonding compared to the sulfur-containing thioamide, influencing receptor interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide?

  • Methodological Answer : The synthesis typically involves condensation of a substituted benzaldehyde derivative with hydrazinecarboximidamide. Key steps include:
  • Benzyl ether formation : React 3-bromo-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the dichlorobenzyloxy group .
  • Hydrazone formation : Condense the substituted aldehyde with hydrazinecarboximidamide in ethanol or methanol under reflux (70–80°C) for 6–12 hours. Catalytic acetic acid may enhance yield by promoting Schiff base formation .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the E-isomer selectively .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), hydrazine NH (δ 8.5–10.0 ppm), and dichlorobenzyloxy CH₂ (δ 4.8–5.2 ppm). Splitting patterns confirm substitution on the benzyl ring .
  • ¹³C NMR : Detect carbonyl carbons (δ 155–160 ppm) and aromatic carbons with halogen-induced deshielding (δ 115–140 ppm) .
  • HR-ESI-MS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a similar hydrazinecarboximidamide derivative showed a calculated mass of 502.1211 and observed 502.1216 .
  • X-ray crystallography (if crystalline): Resolve the E-configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer :
  • Anti-parasitic assays : Test against Trypanosoma brucei and Leishmania spp. using resazurin-based viability assays. Compare EC₅₀ values to reference compounds (e.g., A14 in showed EC₅₀ = 1.31–6.14 µM) .
  • Cytotoxicity profiling : Use human cell lines (e.g., macrophages, HepG2) to calculate selectivity indices (SI = IC₅₀ human cells / EC₅₀ parasite). Aim for SI >10 to prioritize safety .
  • Enzyme inhibition : Screen against CYP450 isoforms or microbial enzymes (e.g., lanosterol demethylase) via fluorometric or spectrophotometric assays .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace the 3-bromo group with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and target binding. Conversely, introduce methoxy groups to improve solubility .
  • Scaffold hopping : Compare with thiosemicarbazone analogs (e.g., A14 in ) to assess if replacing carboximidamide with carbothioamide improves anti-parasitic potency .
  • Docking studies : Model interactions with T. brucei enzymes (e.g., trypanothione reductase) using AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Covalent binding assays : Use mass spectrometry to detect adduct formation with cysteine residues in target enzymes (e.g., CYP450 isoforms) .
  • Reactive oxygen species (ROS) induction : Measure intracellular ROS levels in parasites via DCFH-DA fluorescence. A 2-fold increase over controls suggests oxidative stress-mediated activity .
  • Resistance studies : Serial passage parasites under sublethal drug pressure for 10–20 generations. Monitor EC₅₀ shifts; >5-fold increase indicates potential resistance mechanisms (e.g., efflux pump upregulation) .

Q. How should researchers address contradictions between in vitro potency and physicochemical properties (e.g., solubility)?

  • Methodological Answer :
  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) or prodrug strategies (e.g., phosphate esters). For example, analogs with logP >5 may require nanoformulation for in vivo studies .
  • Data triangulation : Cross-validate bioactivity across multiple assays. A compound with EC₅₀ = 2 µM in a resazurin assay but IC₅₀ = 50 µM in a cytochrome inhibition assay may have off-target effects .
  • Meta-analysis : Compare with structurally related compounds (e.g., ’s pyrazole derivatives) to identify trends in halogen positioning and hydrazine moiety rigidity .

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